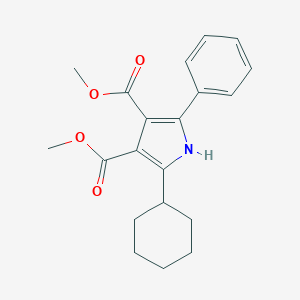![molecular formula C27H22ClNO6 B270860 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE](/img/structure/B270860.png)
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include esterification, acylation, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, purification steps, and waste management are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
- 2-{2-[(4-METHOXYPHENOXY)METHYL]PHENYL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Uniqueness
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22ClNO6 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H22ClNO6/c1-17-5-7-19(8-6-17)27(33)35-23-11-9-18(10-12-23)24(30)16-34-26(32)20-13-25(31)29(15-20)22-4-2-3-21(28)14-22/h2-12,14,20H,13,15-16H2,1H3 |
InChI Key |
CXWGHALAJYATAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B270782.png)
![4-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B270785.png)

![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)




![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)
